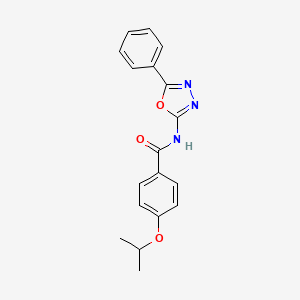

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(propan-2-yloxy)benzamide

Description

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a 1,3,4-oxadiazole derivative characterized by a phenyl-substituted oxadiazole core linked to a benzamide moiety bearing an isopropoxy group at the para position. The 1,3,4-oxadiazole scaffold is notable for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged structure in medicinal chemistry . The isopropoxy substituent on the benzamide ring may enhance lipophilicity and membrane permeability, which are critical for bioavailability .

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12(2)23-15-10-8-13(9-11-15)16(22)19-18-21-20-17(24-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUOPQIEODPVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a compound that belongs to the oxadiazole class of heterocycles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

The molecular formula of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(propan-2-yloxy)benzamide is , with a molecular weight of 269.30 g/mol. The structure includes a phenyl group and an oxadiazole moiety, which are critical for its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, in a study by Vidyarani et al. (2023), various derivatives of N-(5-phenyl-1,3,4-oxadiazole) were synthesized and tested against several bacterial strains. The results indicated that certain derivatives showed high antibacterial activity comparable to standard antibiotics like streptomycin .

Table 1: Antibacterial Activity of N-(5-Phenyl 1, 3, 4-Oxadiazole Derivatives

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| 4-Nitro Derivative | 100 | 18 |

| 3-Chloro Derivative | 100 | 17 |

| Streptomycin | 100 | 20 |

Antioxidant Activity

The antioxidant potential of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(propan-2-yloxy)benzamide was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated significant free radical scavenging activity.

Table 2: Antioxidant Activity of N-(5-Phenyl 1, 3, 4-Oxadiazole Derivatives

| Compound | % Inhibition at 100 µM |

|---|---|

| 4-Hydroxy Derivative | 85% |

| 3,4-Dimethoxy Derivative | 80% |

| Ascorbic Acid (Standard) | 90% |

Anticancer Potential

The oxadiazole derivatives have been recognized for their anticancer properties. A review highlighted that these compounds can act as cytotoxic agents against various cancer cell lines. Mechanistic studies suggest that they may inhibit key enzymes involved in cancer progression and induce apoptosis in cancer cells .

Case Studies

In an investigation into the cytotoxic effects of oxadiazole derivatives on human cancer cell lines, several compounds were shown to significantly reduce cell viability. For example:

- Compound A : Induced apoptosis in breast cancer cells with an IC50 value of 12 µM.

- Compound B : Exhibited selective toxicity towards prostate cancer cells with an IC50 value of 15 µM.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Observations:

Substituent Position and Size :

- The target compound’s isopropoxy group may confer greater steric bulk and lipophilicity than smaller alkoxy groups (e.g., methoxy in Compound 51 ). This could improve membrane penetration but reduce solubility.

- Halogenated derivatives (e.g., VNI, Compound 26) exhibit strong target binding due to hydrophobic and electron-withdrawing effects .

Synthetic Efficiency :

Antifungal and Antiparasitic Activity:

- VNI and VFV (): These derivatives inhibit sterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. VFV, with a difluorobiphenyl group, shows broader antiparasitic activity than VNI .

- LMM5 and LMM11 (): These sulfamoyl-containing derivatives inhibit C. albicans growth via thioredoxin reductase inhibition, with IC₅₀ values in the low micromolar range.

Anticancer Potential:

- 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (): Demonstrates HDAC inhibition and cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231).

Target Compound’s Prospects**:

Further studies should evaluate its enzyme affinity and cytotoxicity.

Physicochemical and Analytical Data

Table 2: Analytical Comparison of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.